molecular formula C14H18O4 B1512927 Diethyl 2,6-dimethylterephthalate CAS No. 408536-82-3

Diethyl 2,6-dimethylterephthalate

Cat. No.: B1512927
CAS No.: 408536-82-3
M. Wt: 250.29 g/mol
InChI Key: SFIMTKVOVRYIGN-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethylterephthalate (CAS: 34046-43-0) is a substituted terephthalate ester characterized by two ethyl ester groups and two methyl substituents at the 2- and 6-positions of the benzene ring. Its molecular structure combines the rigidity of the aromatic terephthalate core with the steric and electronic effects of methyl and ethyl groups. Its ethyl ester groups enhance solubility in organic solvents compared to methyl esters, while the methyl substituents may influence crystallinity and polymer chain packing .

Properties

CAS No.

408536-82-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

diethyl 2,6-dimethylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C14H18O4/c1-5-17-13(15)11-7-9(3)12(10(4)8-11)14(16)18-6-2/h7-8H,5-6H2,1-4H3

InChI Key

SFIMTKVOVRYIGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)C(=O)OCC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Diethyl 2,6-dimethylterephthalate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Diethyl Terephthalate (DET)

  • Structure : Lacks methyl substituents on the benzene ring.
  • Properties: Lower steric hindrance compared to this compound, leading to higher crystallinity in derived polymers. Ethyl ester groups provide similar solubility in non-polar solvents.
  • Applications : Used in polyethylene terephthalate (PET) production. The absence of methyl groups allows for tighter polymer packing, enhancing tensile strength but reducing thermal stability compared to substituted analogs .

Dimethyl Terephthalate (DMT)

  • Properties : Higher melting point (~140°C) due to shorter alkyl chains and unsubstituted aromatic core. Reduced solubility in organic solvents compared to ethyl esters.
  • Applications: Key monomer for PET and polybutylene terephthalate (PBT). The simplicity of its structure enables efficient polymerization but limits tunability for niche applications .

2,6-Dimethylnaphthalene

  • Structure : Naphthalene core with methyl groups at 2- and 6-positions (C₁₂H₁₂; Mol. Wt. 156.23) .
  • Properties: Non-polar hydrocarbon with applications as a solvent or precursor in synthesizing naphthalene dicarboxylic acids (e.g., for PEN polymer). Unlike this compound, it lacks ester functionality, making it unsuitable for condensation polymerization .

Polyethylene Naphthalate (PEN) Monomer: 2,6-Naphthalene Dicarboxylic Acid

  • Structure : Naphthalene ring with carboxylic acid groups at 2- and 6-positions.
  • Properties: Produces PEN, a high-performance polymer with superior thermal stability (>200°C) and barrier properties compared to PET. The naphthalene core provides rigidity but increases synthesis complexity.

Dimethylphthalate (DMP)

  • Structure : Ortho-substituted phthalate ester (methyl esters at 1,2-positions).
  • Properties : Lower thermal stability than terephthalates due to the ortho configuration. Used as a plasticizer and solvent. The lack of methyl substituents on the ring reduces steric effects, but the ortho arrangement limits symmetry and crystallinity .

Key Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
This compound C₁₄H₁₈O₄ 2,6-CH₃; ethyl esters Not reported Polymer monomer, specialty esters
Diethyl Terephthalate (DET) C₁₂H₁₄O₄ No CH₃; ethyl esters ~80 PET variants, solvents
Dimethyl Terephthalate (DMT) C₁₀H₁₀O₄ No CH₃; methyl esters ~140 PET, PBT production
2,6-Dimethylnaphthalene C₁₂H₁₂ 2,6-CH₃ 110–112 Solvent, PEN precursor
2,6-Naphthalene Dicarboxylic Acid C₁₂H₈O₄ 2,6-COOH >300 (decomposes) PEN production

Research Findings and Implications

  • Steric Effects : The 2,6-dimethyl substitution in this compound introduces steric hindrance, which can disrupt polymer crystallinity. This property is advantageous for creating amorphous polymers with enhanced optical clarity but may reduce mechanical strength .
  • Alkyl Chain Impact : Ethyl esters lower melting points compared to methyl esters (e.g., DMT), facilitating processing at milder temperatures. However, longer alkyl chains (e.g., propyl) might further reduce melting points but increase hydrophobicity .
  • Synthetic Challenges : Introducing methyl groups to the terephthalate ring requires precise catalysis and purification steps, as seen in analogous syntheses of 2,6-dimethylnaphthalene derivatives .

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